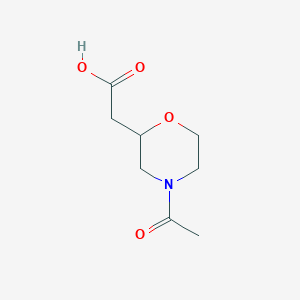
2-(4-Acetylmorpholin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylmorpholin-2-yl)acetic acid is a chemical compound characterized by the presence of a morpholine ring, which is a versatile heterocycle containing both nitrogen and oxygen atoms. This compound is attached through an ethylene bridge to an acetic acid moiety, further modified with an acetyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylmorpholin-2-yl)acetic acid typically involves the reaction of morpholine derivatives with acetic anhydride under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then subjected to purification steps, including recrystallization, to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(4-Acetylmorpholin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Acetylmorpholin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-(4-Acetylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. This modification can alter cellular pathways and biological responses, making it a valuable tool in research and therapeutic applications .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the acetyl group.
2-(Morpholin-4-yl)acetic acid: Lacks the acetyl modification.
Acetic acid derivatives: Compounds like acetic anhydride and acetylsalicylic acid (aspirin) share similar functional groups .
Uniqueness
2-(4-Acetylmorpholin-2-yl)acetic acid is unique due to the presence of both the morpholine ring and the acetyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
2-(4-acetylmorpholin-2-yl)acetic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-2-3-13-7(5-9)4-8(11)12/h7H,2-5H2,1H3,(H,11,12) |
InChIキー |
FPQMZUOCWMORSO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCOC(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


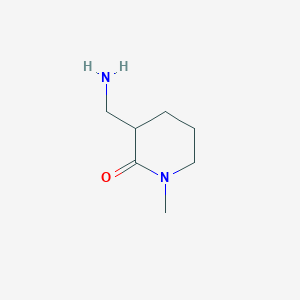


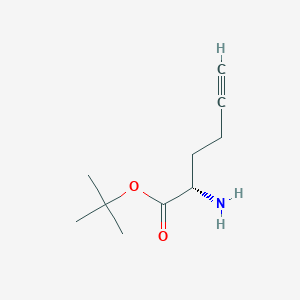
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
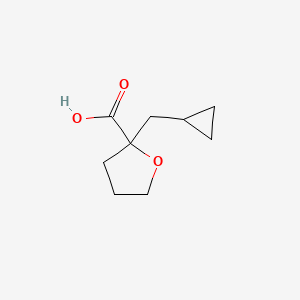
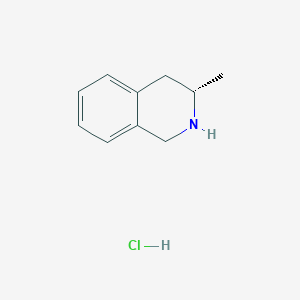
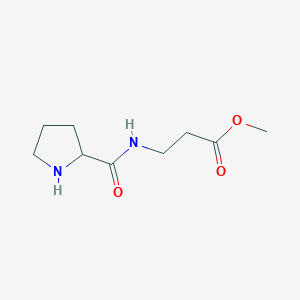
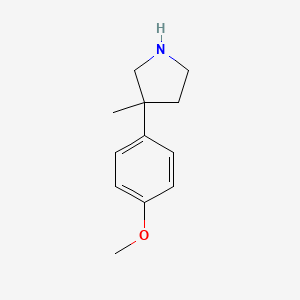
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
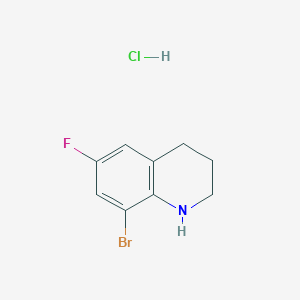
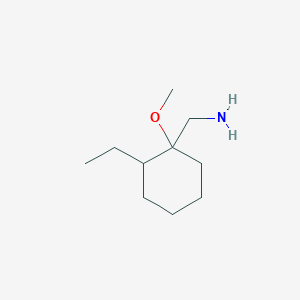
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)
